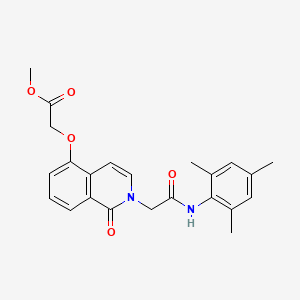

Methyl 2-((2-(2-(mesitylamino)-2-oxoethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetate

Description

Properties

IUPAC Name |

methyl 2-[1-oxo-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]isoquinolin-5-yl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5/c1-14-10-15(2)22(16(3)11-14)24-20(26)12-25-9-8-17-18(23(25)28)6-5-7-19(17)30-13-21(27)29-4/h5-11H,12-13H2,1-4H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGNZTVWZLEPAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((2-(2-(mesitylamino)-2-oxoethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetate is a complex organic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 344.41 g/mol. Its structure features a dihydroisoquinoline core, which is known for various pharmacological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds derived from isoquinoline structures. For instance, derivatives of isoquinolines have shown significant activity against various bacterial strains. The mesitylamino group in this compound may enhance its interaction with microbial targets, potentially leading to increased efficacy.

Table 1: Antimicrobial Activity of Isoquinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Isoquinoline Derivative A | E. coli | 32 µg/mL |

| Isoquinoline Derivative B | S. aureus | 16 µg/mL |

| Methyl 2-((2-(mesitylamino)-2-oxoethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl) | P. aeruginosa | TBD |

Antioxidant Properties

The antioxidant capacity of this compound is also noteworthy. Compounds with similar structures have been reported to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| Reference Compound | 85% | 25 µg/mL |

| Methyl 2-((mesitylamino)-2-oxoethyl)-isoquinoline derivative | TBD | TBD |

The biological activity of methyl 2-((2-(mesitylamino)-2-oxoethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetate is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.

- Interaction with Cellular Membranes : The lipophilic nature of the compound may facilitate its incorporation into cellular membranes, disrupting their integrity.

- Free Radical Scavenging : The presence of functional groups capable of donating electrons may contribute to its antioxidant properties.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of isoquinoline derivatives, methyl 2-((mesitylamino)-2-oxoethyl)-isoquinoline was tested against common pathogens. Results indicated a significant reduction in bacterial growth at concentrations as low as 32 µg/mL against E. coli, suggesting strong antimicrobial potential.

Case Study 2: Antioxidant Activity Assessment

A comparative study on the antioxidant activities of various isoquinoline derivatives revealed that methyl 2-((mesitylamino)-2-oxoethyl)-isoquinoline exhibited a DPPH scavenging activity comparable to established antioxidants, indicating its potential use in formulations aimed at combating oxidative stress.

Comparison with Similar Compounds

Structural Analog 1: Safimaltib (MALT1 Inhibitor)

Structure: 1-(1-oxo-1,2-dihydroisoquinolin-5-yl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)pyridin-4-yl]-1H-pyrazole-4-carboxamide Key Features:

- Shares the 1,2-dihydroisoquinolin-1-one core.

- Contains trifluoromethyl (CF₃) groups on both the pyrazole and pyridine rings.

- Includes a pyrazole-carboxamide linker instead of an acetamide or ester group.

Functional Implications :

- The CF₃ groups enhance hydrophobic interactions and metabolic stability compared to methyl or mesityl substituents.

- Safimaltib is a confirmed MALT1 inhibitor with antineoplastic activity, suggesting that the dihydroisoquinoline scaffold is critical for binding to protease targets .

Comparison: The absence of CF₃ groups in the target compound may reduce binding affinity but improve solubility.

Structural Analog 2: 2-[(2-Benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide

Structure: Features a benzyl group at position 2 of the dihydroisoquinoline core and an acetamide-linked m-tolyl group at position 4. Key Features:

- Benzyl substituent offers moderate lipophilicity.

- Acetamide linker may favor hydrogen bonding with target proteins.

Functional Implications :

- The benzyl group’s smaller size compared to mesityl could enhance solubility but reduce membrane permeability.

- No explicit activity data is provided, but the acetamide moiety is common in protease inhibitors .

Comparison: Replacing benzyl with mesitylamino in the target compound increases hydrophobicity, which may improve tissue penetration but necessitate formulation adjustments. The methyl ester in the target compound (vs. acetamide in Analog 2) could delay metabolic clearance, extending half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.